BQ-610

Description

Overview of Endothelin Peptides (ET-1, ET-2, ET-3)

The endothelin family comprises three distinct isopeptides: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). First identified as a powerful vasoconstrictor, ET-1 is the most potent and extensively studied of the three. nih.govrpsg.org.uk These peptides are characterized by a common structure, including two essential disulfide bridges. They are produced by a variety of cells, most notably vascular endothelial cells. rpsg.org.uk The biological activity of these peptides is mediated through their interaction with specific cell surface receptors.

Endothelin Receptor Subtypes (ETA and ETB) and their Physiological Roles

Two primary endothelin receptor subtypes have been identified and cloned: ETA and ETB. rpsg.org.uk These receptors belong to the G-protein coupled receptor superfamily and exhibit different affinities for the endothelin isopeptides.

ETA Receptors: These receptors show a higher affinity for ET-1 and ET-2 compared to ET-3. rpsg.org.uk They are predominantly located on vascular smooth muscle cells. The primary functions mediated by ETA receptor activation are vasoconstriction and cellular proliferation. nih.govrpsg.org.uk

ETB Receptors: In contrast, ETB receptors bind all three endothelin isopeptides with nearly identical high affinity. rpsg.org.uk They are found on endothelial cells, where their activation leads to the release of vasodilators like nitric oxide and prostacyclin, thus promoting vasodilation. nih.govrpsg.org.ukatsjournals.org ETB receptors are also involved in inhibiting growth and inflammation and promoting sodium excretion. nih.gov

The opposing actions of these two receptor subtypes create a finely tuned system for regulating vascular homeostasis. nih.gov For instance, the vasoconstriction induced by ETA receptor stimulation can be counteracted by the ETB-mediated release of vasodilators. atsjournals.org

Therapeutic Relevance of Endothelin Receptor Antagonism in Research

The profound effects of the endothelin system, particularly the potent vasoconstrictor and mitogenic actions of ET-1 via the ETA receptor, have implicated it in the pathophysiology of numerous cardiovascular and renal diseases. Consequently, the blockade of these receptors has become a significant area of investigation. Research using endothelin receptor antagonists has provided valuable insights into conditions such as pulmonary arterial hypertension, heart failure, and ischemic organ damage. nih.govrpsg.org.uk The non-selective antagonist, bosentan (B193191), for example, has been used clinically for the treatment of pulmonary arterial hypertension. nih.gov

Historical Context and Development of Endothelin Receptor Antagonists for Research

Following the discovery of endothelins, a significant effort was undertaken to develop pharmacological agents that could block their actions. This led to the creation of a wide range of peptide and non-peptide antagonists. rpsg.org.uk Early antagonists, such as BQ-123, were peptide-based and demonstrated selectivity for the ETA receptor. rpsg.org.uk These initial compounds were crucial for early experimental studies that aimed to elucidate the role of the endothelin system in various disease models. rpsg.org.uk Subsequently, non-peptide antagonists were developed, some of which were selective for a single receptor subtype, while others, like bosentan, were mixed ETA/ETB antagonists. rpsg.org.ukatsjournals.org This diverse arsenal (B13267) of antagonists has allowed researchers to probe the specific contributions of each receptor subtype in different physiological and pathological contexts.

Introduction to BQ-610 as a Key Research Compound

This compound is a potent and highly selective peptide antagonist of the ETA receptor. nih.govnih.govredalyc.org Its selectivity allows for the specific investigation of ETA-mediated pathways, distinguishing them from effects mediated by ETB receptors. This property has made this compound an invaluable tool in a multitude of preclinical research settings. Studies have utilized this compound to explore the role of ETA receptors in diverse biological processes, including cigarette smoke-induced cell proliferation in airways, myocardial injury following ischemia, and the process of luteolysis. nih.govredalyc.orgoregonstate.edu

Detailed Research Findings with this compound

The application of this compound in various experimental models has yielded specific and important findings, highlighting the role of the ETA receptor in different pathologies.

| Research Area | Experimental Model | Key Findings with this compound |

| Ischemic Myocardial Injury | Ligation of the left anterior descending coronary artery in cats | This compound administration significantly protected the ischemic myocardium from ultrastructural damage, including muscle fiber swelling, myofibril disorganization, and mitochondrial swelling. oregonstate.edu |

| Pulmonary Biology | Sprague-Dawley rats exposed to cigarette smoke | Pretreatment with this compound reduced smoke-induced cell proliferation in the airway epithelium and wall, as well as in the pulmonary arterial vasculature, indicating that these effects are at least partially mediated by ETA receptors. nih.gov |

| Cardiovascular Function | Isolated perfused rat lung | This compound prevented ET-1-induced vasoconstriction, confirming that this effect is primarily mediated by the ETA receptor. atsjournals.org |

| Reproductive Physiology | Ovine model of spontaneous luteolysis | Chronic infusion of this compound into the corpus luteum blocked luteolysis and extended the functional lifespan of the corpus luteum in a subset of treated ewes, suggesting a mediatory role for ET-1 via the ETA receptor in this process. redalyc.org |

These studies, among others, underscore the utility of this compound as a selective pharmacological probe. By specifically blocking the ETA receptor, researchers can delineate its contribution to complex biological responses, paving the way for a deeper understanding of the endothelin system.

Structure

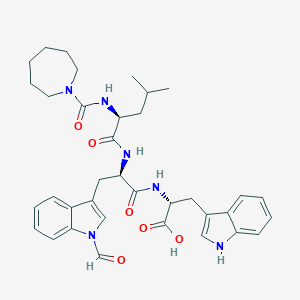

2D Structure

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N6O6/c1-23(2)17-29(40-36(48)41-15-9-3-4-10-16-41)33(44)38-30(19-25-21-42(22-43)32-14-8-6-12-27(25)32)34(45)39-31(35(46)47)18-24-20-37-28-13-7-5-11-26(24)28/h5-8,11-14,20-23,29-31,37H,3-4,9-10,15-19H2,1-2H3,(H,38,44)(H,39,45)(H,40,48)(H,46,47)/t29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSRPPJQBFQWSC-OJDZSJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161768 | |

| Record name | BQ 610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141595-53-1 | |

| Record name | BQ 610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141595531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ 610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization of Bq 610 As an Endothelin Receptor Antagonist

Receptor Selectivity and Affinity Profile

The pharmacological characterization of BQ-610 highlights its remarkable selectivity for the ETA receptor, distinguishing it from other endothelin receptor antagonists.

This compound exhibits high selectivity for the endothelin A (ETA) receptor. In in vitro studies, this compound has been shown to be approximately 30,000 times more effective in inhibiting ETA receptors compared to ETB receptors. ersnet.orgersnet.org Its half-maximal inhibitory concentration (IC₅₀) for ETA receptors is reported to be 20 nM. merckmillipore.comphysiology.orgnih.gov This high affinity for ETA receptors is further supported by studies in human ciliary muscle cells, where this compound demonstrated a pKj of 9.96 for inhibiting phospholipase C (PLC) activity stimulated by endothelin-1 (B181129) (ET-1). arvojournals.org

In human mesangial cells, this compound effectively competed with 125I-labeled ET-1, occupying approximately 82% of the binding sites, indicating the presence of abundant high-affinity ETA receptors. physiology.org Similarly, in rat adipocytes, this compound was able to displace 125I-ET-1 binding, and analysis revealed a predominance of ETA receptor mRNA, further confirming the ETA subtype as the primary receptor in these cells. nih.gov These findings collectively underscore this compound's strong and specific binding to ETA receptors.

The comparative potency of this compound against ETA and ETB receptors demonstrates its pronounced selectivity. As noted, this compound is approximately 30,000 times more potent at ETA receptors than at ETB receptors in vitro. ersnet.orgersnet.org

While this compound inhibits ET-1-induced mitogenesis in ovine airway smooth muscle cells with an IC₅₀ of 20 nM, the selective ETB antagonist BQ-788 exhibits a more potent antagonism for ETB receptors with an IC₅₀ of 3.5 nM in the same context. physiology.orgnih.gov This highlights the distinct selectivity of this compound for ETA over ETB.

Further evidence of its selectivity comes from studies where this compound, as a selective ETA receptor blocker, did not inhibit cAMP formation induced by endothelins in rabbit tracheal smooth muscle, an effect that was instead inhibited by the selective ETB receptor blocker BQ-788. nih.gov Similarly, in rat brain structures like the subfornical organ and median eminence, this compound did not alter ET-induced phosphoinositide metabolism, which was found to be mediated by ETB receptors. nih.gov In 3T3-L1 adipocytes, this compound completely prevented ET-1-stimulated lipolysis, whereas the ETB receptor antagonist BQ-788 had no effect, reinforcing this compound's ETA-specific action. nih.govphysiology.org

Table 1: Receptor Selectivity and Affinity of this compound

| Receptor Type | IC₅₀ (nM) | Selectivity Ratio (ETA vs. ETB) | Reference |

| ETA | 20 | ~30,000-fold more effective | ersnet.orgersnet.orgmerckmillipore.comphysiology.org |

| ETB | N/A | - | ersnet.orgersnet.org |

Antagonistic Activity against Endothelin-Induced Effects

This compound effectively antagonizes a range of physiological effects induced by endothelins, primarily through its blockade of ETA receptors.

This compound has been shown to attenuate the endothelin-induced reduction in cardiac output. In studies on open-chest rats, endothelin-1 (ET-1) alone caused a significant reduction in cardiac output by 62%. However, pretreatment with this compound attenuated this reduction to 27%, demonstrating a substantial protective effect. ahajournals.orgnih.govahajournals.org this compound also prevented, in part, the ET-induced fall in stroke volume. ahajournals.orgahajournals.org Furthermore, this compound alone can lead to a slight increase in cardiac output, associated with a reduction in total peripheral resistance. ahajournals.orgahajournals.orgnih.gov In a rat model of heatstroke, prior administration of this compound (0.5 mg/kg, i.v.) appreciably alleviated the decreased cardiac output observed during the condition. jst.go.jp

Table 2: Effect of this compound on Endothelin-Induced Reduction in Cardiac Output (in Open-Chest Rats)

| Treatment Group | Change in Cardiac Output (%) | Reference |

| ET-1 alone | -62 | ahajournals.orgnih.govahajournals.org |

| This compound + ET-1 | -27 | ahajournals.orgnih.govahajournals.org |

A key antagonistic activity of this compound is its ability to prevent endothelin-induced vasoconstriction. merckmillipore.comnih.govahajournals.orgjci.orgatsjournals.orgnih.gov In open-chest rats, ET-1 caused a significant increase in total peripheral resistance by 190%. Pretreatment with this compound substantially reduced this increase to 89%, indicating its effectiveness in mitigating vasoconstrictive responses. ahajournals.orgnih.gov this compound was found to be more effective than molsidomine (B1677406) in preventing ET-induced vasoconstriction. ahajournals.orgnih.gov

The vasoconstrictive effect of ET-1 in rats is primarily mediated by ETA receptors, and this compound has been shown to significantly reduce this effect. ahajournals.orgjci.org In isolated perfused rat lungs, this compound successfully prevented ET-1-induced vasoconstriction. atsjournals.orgnih.gov Moreover, in a newborn mouse model, this compound prevented the hypoxia-induced increase in medial wall thickness in pulmonary arteries, suggesting its role in preventing pulmonary vascular remodeling mediated by ETA receptor activation. nih.gov

Table 3: Effect of this compound on Endothelin-Induced Increase in Total Peripheral Resistance (in Open-Chest Rats)

| Treatment Group | Change in Total Peripheral Resistance (%) | Reference |

| ET-1 alone | +190 | ahajournals.orgnih.gov |

| This compound + ET-1 | +89 | ahajournals.orgnih.gov |

This compound inhibits the activation of adenylate cyclase induced by both endothelin-1 (ET-1) and endothelin-3 (ET-3), with an IC₅₀ of 28.2 nM. merckmillipore.com In human ciliary muscle cells, ET-1 stimulated cyclic adenosine (B11128) monophosphate (cAMP) production with an EC₅₀ of 5.2 nM. This ET-1-induced cAMP increase was inhibited by this compound, with a mean pKj of 11.19 ± 0.33, indicating that this effect was mediated by the ETA receptor subtype. arvojournals.org Similarly, in ciliary muscle cells isolated from bovine and cat, this compound inhibited ET-1-induced cAMP accumulation in a dose-dependent manner, with IC₅₀ values of 11 nM for bovine and 19.5 nM for cat. arvojournals.org

Table 4: Inhibition of Endothelin-Induced Adenylate Cyclase Activation by this compound

| Inducing Agent | Cell Type/Tissue | IC₅₀ (nM) | Reference |

| ET-1 and ET-3 | General | 28.2 | merckmillipore.com |

| ET-1 | Human Ciliary Muscle Cells | pKj = 11.19 ± 0.33 | arvojournals.org |

| ET-1 | Bovine Ciliary Muscle | 11 | arvojournals.org |

| ET-1 | Cat Ciliary Muscle | 19.5 | arvojournals.org |

Molecular Mechanisms and Intracellular Signaling Pathways Modulated by Bq 610

Regulation of Cell Proliferation and Mitogenesis

BQ-610 plays a significant role in regulating cellular proliferation, particularly in contexts where Endothelin-1 (B181129) (ET-1) acts as a pro-mitogenic factor.

Endothelin-1 (ET-1) is recognized as a mitogen for airway smooth muscle cells. researchgate.net this compound effectively inhibits ET-1-induced mitogenesis in these cells in a concentration-dependent manner, with an IC₅₀ of 20 nM. merckmillipore.com Studies in human optic nerve head astrocytes (hONAs) further support this, showing that ET-1 acts as a mitogen, and this compound completely blocks both the ET-1-induced cell proliferation and the associated calcium response, indicating a clear involvement of ETAR. arvojournals.org Similarly, in cultured mouse fibroblasts, this compound was observed to partially reduce ERK1/2 phosphorylation and block the proliferative effects induced by ET-1. researchgate.net

Cigarette smoke is a known inducer of cell proliferation within the airway epithelium and wall, as well as in the endothelial and wall components of peribronchiolar and perialveolar ductular arteries. physiology.orgnih.gov This smoke-induced proliferation is, at least in part, mediated through the stimulation of endothelin-A receptors. physiology.orgnih.gov

This compound has been shown to significantly attenuate this proliferative response. Pretreatment with this compound reduced the peribronchiolar arterial endothelial and perialveolar ductular arterial wall proliferation to control levels. physiology.orgnih.gov While it significantly reduced, it did not entirely abrogate, the smoke-induced proliferation in the airway epithelial, airway wall, and perialveolar ductular arterial endothelial compartments. physiology.orgnih.gov An experimental study involving Sprague-Dawley rats exposed to cigarette smoke demonstrated that this compound substantially decreased cell proliferation across various lung compartments, underscoring the role of endothelin-A receptors in this process. physiology.orgnih.gov

Table 1: Effect of this compound on Cell Proliferation in Rat Lung Exposed to Cigarette Smoke

| Lung Compartment | Cigarette Smoke Effect on Proliferation | This compound Pretreatment Effect on Proliferation | Reference |

| Airway Epithelium | Significant increase | Reduced (not totally abrogated) | physiology.orgnih.gov |

| Airway Wall | Significant increase | Reduced (not totally abrogated) | physiology.orgnih.gov |

| Peribronchiolar Arterial Endothelium | Significant increase | Reduced to control levels | physiology.orgnih.gov |

| Perialveolar Ductular Arterial Endothelium | Significant increase | Reduced (not totally abrogated) | physiology.orgnih.gov |

| Perialveolar Ductular Arterial Wall | Significant increase | Reduced to control levels | physiology.orgnih.gov |

Modulation of Key Signaling Cascades

This compound's antagonistic action on ETAR directly impacts several intracellular signaling cascades, notably the MAPK/ERK pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that relays signals from the cell surface to the nucleus. This pathway is fundamental in regulating diverse cellular processes, including growth, division, and differentiation. qiagen.comwikipedia.org Within this cascade, MAPK/ERK Kinase 1 and 2 (MEK1/2) serve as upstream kinases that activate ERK1/2 through dual phosphorylation. wikipedia.orgnews-medical.net Endothelin-1 (ET-1) is known to activate these MAPK pathways. researchgate.net

This compound has been consistently shown to reduce ERK1/2 phosphorylation, thereby interfering with the downstream signaling events. In cultured mouse fibroblasts, this compound partially reduced ERK1/2 phosphorylation that was induced by ET-1. researchgate.net Similarly, in human extravillous trophoblast (EVT) cells, ET-1 stimulated the phosphorylation of ERK-1 and ERK-2, and pre-incubation with this compound abrogated these effects. uwo.ca Further evidence comes from studies on rabbit basilar artery, where this compound significantly inhibited the immunoprecipitation of MAPK by ET-1. ahajournals.org In 3T3-L1 adipocytes, this compound effectively prevented the ET-1-induced increases in phospho-ERK1/2 levels. oup.com

Table 2: this compound's Effect on ERK1/2 Phosphorylation

| Cell Type / Tissue | Stimulus | Effect of this compound on ERK1/2 Phosphorylation | Reference |

| Cultured mouse fibroblasts | ET-1 | Partially reduced | researchgate.net |

| Human extravillous trophoblast cells | ET-1 | Abrogated | uwo.ca |

| Rabbit basilar artery | ET-1 | Significantly inhibited | ahajournals.org |

| 3T3-L1 adipocytes | ET-1 | Prevented increases | oup.com |

Endothelin-1 (ET-1) has been observed to cause a significant time- and dose-dependent decrease in adiponectin expression in 3T3-L1 adipocytes. nih.govportlandpress.com Crucially, this down-regulatory effect was inhibited by the ET type A receptor (ETAR) antagonist this compound. nih.gov Further investigation revealed that specific inhibitors of MAPK/ERK kinase (MEK1/2), such as PD98059 and U0126, which block the activation of ERKs, also prevented the ET-1-induced down-regulation of adiponectin. nih.gov These findings collectively suggest that ET-1 regulates adiponectin expression through the MAPK/ERK pathway, and this compound prevents this down-regulation by antagonizing the ETAR, thereby interrupting the signaling cascade. nih.gov

Impact on p38 MAPK Activity

The influence of this compound on p38 Mitogen-Activated Protein Kinase (MAPK) activity appears to be context-dependent. In cultured cardiac myocytes subjected to mechanical strain, Endothelin-1 (ET-1) stimulates both p38 MAPK and Extracellular Signal-Regulated Kinase (ERK) activity. In this setting, this compound has been shown to reduce the strain-dependent activation of p38 MAPK activity by approximately 40% to 45%. This suggests that a significant portion of the p38 MAPK induction in response to mechanical strain is mediated through local ET-1 generation and subsequent ETAR activation. ahajournals.org

However, in studies investigating preadipocyte growth, ET-1 signaling stimulated the phosphorylation of various proteins, but p38 MAPK was not among them. physiology.orgnih.gov Furthermore, neither a p38 MAPK inhibitor nor a protein kinase C (PKC) inhibitor altered the effects of Endothelin-3 (ET-3) on preadipocyte growth. nih.gov Similarly, a p38 MAPK antagonist did not affect the influence of ET-1 on preadipocyte proliferation. nih.govphysiology.org These findings indicate that while this compound can modulate p38 MAPK activity in specific cellular contexts like cardiac myocytes, it does not appear to play a direct role in p38 MAPK signaling pathways relevant to preadipocyte growth.

Table 1: Influence of this compound on p38 MAPK Activity

| Cell Type / Condition | Endothelin Stimulus | Effect on p38 MAPK Activity | This compound Effect | Reference |

| Cultured Cardiac Myocytes (mechanical strain) | ET-1 | Stimulates | Reduces activation by 40-45% | ahajournals.org |

| 3T3-L1 Preadipocytes | ET-1 | No stimulation | No alteration | physiology.orgnih.govphysiology.org |

| 3T3-L1 Preadipocytes | ET-3 | No alteration | No alteration | nih.gov |

Regulation of AMPK, JNK/c-JUN, and STAT3 Pathways in Preadipocyte Growth

This compound significantly impacts the regulation of key signaling pathways involved in preadipocyte growth, particularly those mediated by Endothelin-3 (ET-3) and Endothelin-1 (ET-1). In 3T3-L1 white preadipocytes, ET-3 induces increases in both cell number and bromodeoxyuridine (BrdU) incorporation, indicating enhanced proliferation. This compound effectively suppresses these ET-3-induced increases by inhibiting the phosphorylation of AMP-activated protein kinase (AMPK), c-JUN, and Signal Transducer and Activator of Transcription 3 (STAT3) proteins. nih.govfrontiersin.org This suggests that ET-3 stimulates preadipocyte growth through the ETAR, with AMPK, JNK/c-JUN, and STAT3 pathways being crucial downstream mediators. nih.govfrontiersin.org

Similarly, in human preadipocytes, ET-1 stimulates the phosphorylation of AMPK, c-JUN, and STAT3. This compound treatment blocks the ET-1-induced increase in cell growth and the phosphorylation levels of AMPK, PKC, and STAT3 proteins. physiology.org In 3T3-L1 preadipocytes, this compound also blocks the ET-1-induced increase in cell proliferation and the phosphorylated levels of ERK, c-JUN, STAT3, AMPK, and PKCα/βII proteins. nih.govphysiology.org These findings underscore this compound's role in modulating preadipocyte proliferation by interfering with ETAR-mediated activation of these critical growth-related pathways.

Table 2: this compound's Regulation of Preadipocyte Growth Pathways

| Cell Type | Endothelin Stimulus | Pathway/Protein | Effect of Endothelin | This compound Effect | Reference |

| 3T3-L1 White Preadipocytes | ET-3 | AMPK phosphorylation | Increased | Suppressed | nih.govfrontiersin.org |

| c-JUN phosphorylation | Increased | Suppressed | nih.govfrontiersin.org | ||

| STAT3 phosphorylation | Increased | Suppressed | nih.govfrontiersin.org | ||

| Human Preadipocytes | ET-1 | AMPK phosphorylation | Stimulated | Blocked | physiology.org |

| c-JUN phosphorylation | Stimulated | Blocked | physiology.org | ||

| STAT3 phosphorylation | Stimulated | Blocked | physiology.org | ||

| 3T3-L1 Preadipocytes | ET-1 | ERK phosphorylation | Stimulated | Blocked | nih.govphysiology.org |

| c-JUN phosphorylation | Stimulated | Blocked | nih.govphysiology.org | ||

| STAT3 phosphorylation | Stimulated | Blocked | nih.govphysiology.org | ||

| AMPK phosphorylation | Stimulated | Blocked | nih.govphysiology.org | ||

| PKCα/βII phosphorylation | Stimulated | Blocked | nih.govphysiology.org |

Influence on Phospholipase C and Inositol-1,4,5-triphosphate Pathways in Adiponectin Secretion

This compound plays a critical role in modulating adiponectin secretion by influencing the Phospholipase C (PLC) and Inositol-1,4,5-triphosphate (IP3) pathways. Acute treatment with ET-1 significantly stimulates adiponectin secretion in 3T3-L1 adipocytes. oup.comnih.govoup.com This stimulatory effect is notably inhibited by this compound, indicating the involvement of the ETAR. oup.comnih.govoup.com

Further research has demonstrated that this ET-1-stimulated adiponectin release is mediated through the inositol-1,4,5-triphosphate pathway, as evidenced by its inhibition by the IP3 receptor blocker 2-APB and the phospholipase C inhibitor U73122. oup.comnih.govoup.com This mechanism involves ET-induced PLC activation, which leads to the generation of IP3. IP3, in turn, is a second messenger that triggers the release of intracellular calcium. oup.comoup.comopen.edu Therefore, this compound's antagonism of the ETAR effectively disrupts this signaling cascade, preventing the ET-1-induced increase in adiponectin secretion.

Table 3: this compound's Influence on Adiponectin Secretion Pathways

| Cell Type | Endothelin Stimulus | Pathway/Molecule | Effect of Endothelin | This compound Effect | Key Mediators | Reference |

| 3T3-L1 Adipocytes | ET-1 | Adiponectin secretion | Stimulated | Inhibited | ETAR, PLC, IP3 | oup.comnih.govoup.com |

Effects on Cytosolic Calcium ([Ca2+]i) Signaling

The effects of this compound on cytosolic calcium ([Ca2+]i) signaling are specific to the type of endothelin receptor involved. While cytosolic calcium acts as a crucial second messenger in various signal transduction processes, usp.brbmglabtech.commdpi.com studies in cultured human microglia have shown that ET-1-induced changes in [Ca2+]i were not altered in the presence of this compound, a selective ETAR antagonist. nih.gov Instead, these changes were significantly reduced by the selective ETB antagonist BQ-780 (BQ-788). nih.gov This indicates that in human microglia, ET-1 primarily mediates its effects on [Ca2+]i through ETB receptors, rather than ETARs, which are the target of this compound.

However, it is generally understood that ET-induced phospholipase C (PLC) activation leads to the generation of inositol-1,4,5-triphosphate (IP3), which subsequently results in Ca2+ influx. oup.comoup.comopen.edu IP3 binds to IP3-gated calcium channels located on the endoplasmic reticulum (ER) membrane, causing stored Ca2+ to be released into the cytosol, leading to transient increases in [Ca2+]i. open.eduusp.br Therefore, in contexts where ET-1 signaling through ETAR does activate PLC and IP3 pathways, this compound would indirectly influence [Ca2+]i by blocking the initial receptor activation. The specific study in human microglia highlights the importance of receptor subtype specificity in mediating calcium responses.

Table 4: this compound's Effects on Cytosolic Calcium Signaling

| Cell Type | Endothelin Stimulus | Effect on [Ca2+]i | This compound Effect | Primary Receptor Involved | Reference |

| Human Microglia | ET-1 | Increased | No alteration | ETB Receptor | nih.gov |

| General (ETAR-mediated PLC/IP3 activation) | ET-1 | Increased | Indirect inhibition (via ETAR blockade) | ETAR | oup.comoup.comopen.edu |

Interplay with Other Biological Modulators

This compound's role extends to influencing interactions with other crucial biological modulators, particularly in the context of nitric oxide synthase pathways and catecholaminergic activity.

Interaction with Nitric Oxide Synthase (NOS) Pathways

The interaction of this compound with Nitric Oxide Synthase (NOS) pathways is characterized by its specificity for the ETAR. Studies in the rat anterior hypothalamus have shown that Endothelin-1 (ET-1) and Endothelin-3 (ET-3) stimulate NOS activity. nih.govconicet.gov.ar However, this stimulatory effect was inhibited by a selective ETB antagonist, BQ-788, but notably not by this compound, a selective ETAR antagonist. nih.govconicet.gov.ar This indicates that in the context of ET-1 and ET-3 stimulating NOS activity in the rat anterior hypothalamus, the primary receptor involved is the ETB receptor, and therefore this compound does not directly interfere with this specific NOS pathway activation. Nitric oxide (NO) is synthesized by NOS isoforms and acts as a signaling molecule, often through cGMP-mediated phosphorylation. f1000research.com

Table 5: this compound's Interaction with Nitric Oxide Synthase (NOS) Pathways

| Tissue/Region | Endothelin Stimulus | Effect on NOS Activity | This compound Effect | Primary Receptor Involved | Reference |

| Rat Anterior Hypothalamus | ET-1, ET-3 | Stimulated | No inhibition | ETB Receptor | nih.govconicet.gov.ar |

Influence on Catecholaminergic Activity (e.g., Tyrosine Hydroxylase)

This compound significantly influences catecholaminergic activity, primarily through its antagonism of ETAR, particularly impacting Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. nih.govnih.govabcam.com

In DOCA-Salt hypertensive rats, acute blockade of ETAR by this compound in the olfactory bulb led to a reduction in blood pressure and heart rate. Critically, it also decreased the expression of total TH and its phosphorylated forms, diminished TH mRNA expression, and accelerated enzyme degradation via the proteasome pathway. nih.gov Chronic administration of this compound further demonstrated its impact, preventing the increase in TH activity and expression (mRNA and protein) observed in the right olfactory bulb of DOCA-Salt hypertensive rats. mdpi.com Importantly, this compound did not exert these hemodynamic or TH-modulating effects in normotensive animals, suggesting a specific role in hypertensive conditions. mdpi.com

The influence of this compound on TH activity can vary by brain region and endothelin isoform. In the rat posterior hypothalamus, both ET-1 and ET-3 diminished TH activity, and this response was abolished by both this compound (ETAR antagonist) and BQ-788 (ETBR antagonist), indicating involvement of both receptor subtypes. nih.gov Conversely, in the rat anterior hypothalamus, ET-1 and ET-3 also diminished TH activity, but this effect was blocked by BQ-788 (ETBR antagonist) but not by this compound (ETAR antagonist). nih.gov This highlights a nuanced and region-specific role for this compound in modulating catecholaminergic activity.

Table 6: this compound's Influence on Tyrosine Hydroxylase (TH) Activity

| Tissue/Condition | Endothelin Stimulus | Effect on TH Activity/Expression | This compound Effect | Primary Receptor(s) Involved | Reference |

| Olfactory Bulb (DOCA-Salt Hypertensive Rats) | ET-1 (implied) | Increased (in hypertension) | Decreased TH expression/activity, diminished mRNA, accelerated degradation | ETAR | nih.govmdpi.com |

| Posterior Hypothalamus (Rat) | ET-1, ET-3 | Diminished | Abolished (effect on TH activity) | ETAR, ETBR | nih.gov |

| Anterior Hypothalamus (Rat) | ET-1, ET-3 | Diminished | No effect | ETBR | nih.gov |

In Vitro Investigations of Bq 610 S Biological Activities

Vascular and Airway Smooth Muscle Studies

Investigations into BQ-610's effects on vascular and airway smooth muscle have provided insights into its role in modulating contractile responses mediated by endothelin receptors.

Studies in Isolated Porcine Aortic Smooth Muscle

Isolated porcine aortic smooth muscle cells are known to respond to endothelin-1 (B181129) (ET-1), exhibiting an increase in intracellular calcium levels upon stimulation nih.gov. As a highly selective ETA receptor antagonist, this compound is understood to counteract the contractile effects mediated by ET-1 through this receptor subtype scbt.com. While direct studies on this compound's impact on porcine aortic smooth muscle contraction are not explicitly detailed in some reports, analogous studies in other vascular tissues, such as rabbit basilar artery, demonstrate that this compound (at 10-6 mmol/L) significantly inhibits ET-1-induced contraction ahajournals.org. This suggests a similar inhibitory action of this compound on ET-1-mediated vasoconstriction in porcine aortic smooth muscle.

Investigations in Isolated Perfused Rat Lungs

In isolated perfused rat lungs, this compound has been utilized to characterize endothelin receptor subtypes and their functional roles nih.gov. Studies revealed that this compound, as an ETA-receptor antagonist, prevented the marked decrease in vascular conductance induced by 1 nmol of ET-1 nih.govciteab.com. Conversely, pretreatment of lungs with this compound exacerbated the bronchoconstriction caused by 1 nmol of ET-1, making it comparable to the effect observed with 1 nmol of the ETB-receptor agonist IRL 1620 nih.govciteab.com. This indicates a complex interplay between ETA and ETB receptors in modulating pulmonary responses.

Effects on Pulmonary Vasculature

This compound's effects on pulmonary vasculature are primarily observed through its antagonistic action on ETA receptors. In isolated perfused rat lungs, this compound dose-dependently prevented the vasoconstriction induced by ET-1 nih.gov. The main effect of ETA-receptor stimulation is vasoconstriction, which this compound effectively attenuates nih.govciteab.com. However, the ET-1-induced release of 6-keto-PGF1 alpha, a stable prostacyclin metabolite, was not blocked by this compound, unlike the mixed ETA-/ETB-receptor antagonist bosentan (B193191) nih.govciteab.com. This suggests that the release of prostacyclin in this context is mediated by ETB receptors, which are not antagonized by this compound.

Table 1: Effects of this compound on Endothelin-1 Induced Responses in Isolated Perfused Rat Lungs

| Agonist/Antagonist | Effect on Vascular Conductance | Effect on Bronchoconstriction | Effect on 6-keto-PGF1 alpha Release | Citation |

| ET-1 (1 nmol) | Marked decrease | Induced bronchoconstriction | Provoked release | nih.govciteab.com |

| This compound | Prevented ET-1 induced decrease | Aggravated ET-1 induced bronchoconstriction | No effect on ET-1 induced release | nih.govciteab.com |

Response in Guinea-Pig Bronchi and Parenchymal Strips

Studies in guinea-pig bronchi and parenchymal strips have shown that this compound influences ET-1-induced mechanical responses. ET-1 causes bronchoconstriction largely via ETB receptor stimulation in isolated guinea-pig bronchi oup.com. However, both ETA and ETB receptor antagonists have been found to reduce ET-1-induced increases in airway resistance in vivo oup.com. In in vitro experiments, a lower dose of this compound significantly decreased changes in elastance (H) after ET-1 administration, while a higher dose also reduced changes in airway resistance (Raw), tissue damping (G), and tissue elastance (g) oup.com. This indicates that both ETA and ETB receptors are involved in the mediation of ET-1-induced constriction in the guinea-pig parenchyma oup.com. This compound (at 10-7 M) was also effectively used as a specific ETA antagonist in guinea-pig lung parenchyma bioassays to assess ETB activity nih.gov.

Table 2: Effects of this compound on ET-1 Induced Mechanical Parameters in Guinea-Pig Airways and Parenchyma

| Parameter (Guinea-Pig) | Effect of Lower Dose this compound | Effect of Higher Dose this compound | Citation |

| H (Elastance) | Significantly decreased | Significantly decreased | oup.com |

| Raw (Airway Resistance) | No significant effect | Reduced | oup.com |

| G (Tissue Damping) | Shortened duration of changes | Reduced | oup.com |

| g (Tissue Elastance) | Increased duration of changes | Reduced | oup.com |

Cellular and Tissue-Specific Responses

Beyond smooth muscle, this compound has been investigated for its effects on specific cellular responses, particularly in the context of cell migration.

Brain Endothelial Cell Migration Studies

Endothelin-1 (ET-1) is a potent inducer of migration in primary human brain-derived microvascular endothelial cells nih.gov. These brain endothelial cells express both ETA and ETB receptors nih.gov. This compound, acting as an ETA receptor blocker, has been employed in studies to elucidate the role of ETA receptors in ET-1-induced brain endothelial cell migration nih.gov. When human brain endothelial cells were pretreated with this compound (1 µM) for 30 minutes prior to ET-1 stimulation, it was found to suppress the ET-1-induced migratory response nih.gov. This indicates that the ETA receptor, targeted by this compound, plays a crucial role in mediating ET-1's pro-migratory effects on brain endothelial cells.

Adipocyte and Preadipocyte Research

Endothelin-1 (ET-1) plays a role in regulating adiponectin expression and secretion, as well as preadipocyte growth. This compound, by antagonizing the ETAR, modulates these processes.

Studies in 3T3-L1 adipocytes have shown that ET-1 causes a significant time- and dose-dependent decrease in adiponectin gene expression. This effect is completely prevented by pretreatment with the ETAR antagonist this compound (10⁻⁵ M), but not by the ETBR antagonist BQ-788, indicating that the ETAR mediates this regulation. This compound alone does not affect basal adiponectin mRNA expression oup.comnih.govoup.com.

Furthermore, acute ET-1 treatment significantly stimulates adiponectin secretion by 3T3-L1 adipocytes. This stimulated secretion is inhibited by this compound (1 µM), as well as by inhibitors of the inositol-1,4,5-triphosphate pathway, suggesting that ET-1-stimulated adiponectin release is mediated through the ETAR and the inositol-1,4,5-triphosphate pathway oup.comnih.govnih.govoup.com. Chronic exposure to ET-1 (24 hours) significantly inhibits the ability of both insulin (B600854) and ET-1 to acutely stimulate adiponectin secretion nih.gov.

Table 1: Effect of this compound on Adiponectin in 3T3-L1 Adipocytes

| Treatment Group (Concentration) | Adiponectin mRNA Expression | Adiponectin Secretion | Receptor Mediation | Reference |

| ET-1 (10⁻⁸ M) | Decreased | Increased | ETAR | oup.comnih.govoup.com |

| This compound (10⁻⁵ M) + ET-1 (10⁻⁸ M) | Prevented decrease | Inhibited | ETAR | oup.comnih.govoup.com |

| This compound (1 µM) + ET-1 (100 nM) | Not applicable | Significantly inhibited | ETAR | nih.gov |

| This compound alone (10⁻⁵ M) | No effect on basal | Not specified | Not applicable | oup.comoup.com |

Endothelin-1 (ET-1) stimulates the growth of 3T3-L1 preadipocytes in a concentration- and time-dependent manner, leading to an increased cell number and bromodeoxyuridine (BrdU) incorporation. Treatment with the ETAR antagonist this compound, but not the ETBR antagonist BQ-788, effectively blocks this ET-1-induced increase in cell proliferation nih.gov.

Similarly, Endothelin-3 (ET-3) also induces increases in both cell number and BrdU incorporation in 3T3-L1 white preadipocytes. Pretreatment with this compound, an ETAR antagonist, prevents these ET-3-induced increases in cell number and BrdU incorporation. This compound also suppresses ET-3-induced increases in the phosphorylation of AMPK, c-JUN, and STAT3 proteins nih.govfrontiersin.org. These findings suggest that ET-3-altered preadipocyte growth is mediated through the ETAR pathway frontiersin.org.

Table 2: Effect of this compound on Preadipocyte Growth in 3T3-L1 Cells

| Treatment Group | Effect on Cell Proliferation (Cell Number/BrdU Incorporation) | Receptor Mediation | Reference |

| ET-1 | Increased | ETAR | nih.gov |

| This compound + ET-1 | Blocked ET-1 induced increase | ETAR | nih.gov |

| ET-3 | Increased | ETAR | nih.govfrontiersin.org |

| This compound + ET-3 | Prevented ET-3 induced increase | ETAR | nih.govfrontiersin.org |

Optic Nerve Head Astrocytes (ONHAs) Proliferationarvojournals.orgnih.govnih.govarvojournals.org

Endothelin-1 (ET-1) is known to induce proliferation in cultured human and rat optic nerve head astrocytes (ONHAs). In human ONHAs, ET-1 (10 and 100 nM) causes a time-dependent proliferation. This proliferation, along with ET-1-induced elevation in intracellular calcium ([Ca²⁺]i), is completely blocked by the ETAR antagonist this compound, indicating ETAR involvement nih.gov.

Table 3: Effect of this compound on ONHA Proliferation and Ca²⁺ Signaling

| Cell Type | ET-1 Concentration | This compound Concentration | Effect on Proliferation | Effect on [Ca²⁺]i | Receptor Mediation | Reference |

| Human ONHAs | 10, 100 nM | Not specified | Completely blocked | Completely blocked | ETAR | nih.gov |

| WT Rat ONHAs | 10⁻⁷ M | 1 µM | Reduced | Blocked | ETAR | arvojournals.orgnih.gov |

| WT Rat ONHAs | 10⁻⁷ M | 5 µM | Blocked | Blocked | ETAR | arvojournals.orgnih.gov |

| TSL Rat ONHAs | 10⁻⁷ M | 1 µM | Reduced | Blocked | ETAR | arvojournals.orgnih.gov |

| Rat ONHAs (general) | 10⁻⁷ M | 10⁻⁶ M | No significant proliferation | Not specified | ETA and ETB (both required) | arvojournals.org |

Studies on Ovine Luteal Cells and Progesterone (B1679170) Productionresearchgate.netoup.comproduccioncientificaluz.orgnih.govoup.com

Endothelin-1 (ET-1) has been shown to have anti-steroidogenic actions in ovine luteal cells, reducing both basal and LH-stimulated progesterone production. This effect of ET-1 on ovine luteal cells is reversed by preincubation with a selective ETAR antagonist, such as this compound oup.com.

Chronic administration of this compound into the corpus luteum (CL) of sheep has demonstrated a significant impact on luteal function and progesterone production. In a study where osmotic mini-pumps delivered this compound (2 mg) into the CL of ewes, 3 out of 12 treated ewes did not show estrus before day 21, unlike vehicle-treated ewes oup.comproduccioncientificaluz.org. In these responsive ewes, luteal weights on day 21 were significantly greater (0.62 ± 0.05 g) compared to vehicle-treated ewes (0.39 ± 0.03 g). More notably, the luteal content of progesterone was substantially higher in this compound-treated ewes (20.9 ± 1.8 µg/g) than in vehicle-treated ewes (1.3 ± 1.0 µg/g) oup.comproduccioncientificaluz.org. Serum progesterone concentrations in these this compound-treated ewes remained above 1.5 ng/mL through day 21 oup.comproduccioncientificaluz.org. This suggests that this compound, by blocking ETAR, prevents luteolysis and maintains progesterone secretion, highlighting a luteolytic role for endogenous ET-1 via ETAR in sheep researchgate.netoup.comproduccioncientificaluz.orgnih.gov.

Table 4: Effect of this compound on Ovine Luteal Function and Progesterone Production

| Treatment Group | Luteal Weight (g) (Day 21) | Luteal Progesterone Content (µg/g) (Day 21) | Serum Progesterone (ng/mL) (through Day 21) | Effect on Luteolysis | Reference |

| This compound (2 mg) | 0.62 ± 0.05 (P < 0.001) | 20.9 ± 1.8 (P < 0.0001) | > 1.5 (P < 0.01) | Blocked | oup.comproduccioncientificaluz.org |

| Vehicle | 0.39 ± 0.03 | 1.3 ± 1.0 | Decreased | Observed | oup.comproduccioncientificaluz.org |

Investigation in Cultured Mouse Fibroblastsnih.govphysiology.org

In cultured cardiac fibroblasts from mice, endothelin-1 (ET-1) acts as an autocrine stimulator of fibroblast proliferation. Atrial natriuretic peptide (ANP), produced by neighboring cardiac myocytes, acts as a paracrine inhibitor of this proliferation. Treatment with the ETAR antagonist this compound (10⁻⁶ M) inhibits DNA synthesis in control fibroblast cultures, similar to the effect of ANP nih.gov. This finding supports the concept that locally produced ET-1 stimulates fibroblast proliferation and that blocking its receptor with this compound can reduce this effect nih.gov.

Table 5: Effect of this compound on DNA Synthesis in Mouse Cardiac Fibroblasts

| Treatment Group (Concentration) | Effect on ³H-thymidine Incorporation (DNA Synthesis) | Reference |

| Control Fibroblasts | Baseline | nih.gov |

| This compound (10⁻⁶ M) | Reduced | nih.gov |

| ANP (10⁻⁷ M) | Inhibited | nih.gov |

Characterization of ET-1 Receptor Gene Expression and Distribution in Pulmonary Artery Cellsnih.govphysiology.org

Studies on subendothelial (L1) and inner medial (L2) cells from the main pulmonary artery of sheep, particularly in models of chronic pulmonary hypertension (CPH), have investigated the gene and surface expression and activity of endothelin-1 receptors (ETA and ETB).

Quantitative real-time RT-PCR revealed that basal gene expression of both ETA and ETB receptors was significantly higher in L2 cells compared to L1 cells. In hypertensive L2 cells, ETB gene expression was significantly higher than in controls, while gene expression of both receptors in hypertensive L1 cells was similar to controls. Fluorescence-activated cell sorter analysis further confirmed the increased distribution of ETB in hypertensive L2 cells nih.govphysiology.org.

Regarding ET-1 internalization, exposure to exogenous ET-1 for 18 hours showed that only L2 cells internalized ET-1, and internalization by hypertensive L2 cells was significantly reduced compared to controls. Treatment with ETAR antagonist this compound and ETBR antagonist BQ-788 demonstrated that both receptors contributed to the internalization of ET-1 in control L2 cells. However, in hypertensive cells, significant suppression of ET-1 internalization was observed only when both this compound and BQ-788 were used in combination nih.govphysiology.org. This suggests altered receptor activity and contribution to ET-1 internalization in hypertensive conditions. The IC₅₀ for this compound in control L2 cells for inhibiting exogenous ET-1 uptake was determined to be 0.5 µM physiology.org.

Table 6: Effect of this compound on ET-1 Internalization in Sheep Pulmonary Artery L2 Cells

| Cell Type | Treatment | Effect on ET-1 Internalization | Reference |

| Control L2 cells | This compound alone | Contributed to internalization | nih.govphysiology.org |

| Control L2 cells | BQ-788 alone | Contributed to internalization | nih.govphysiology.org |

| Hypertensive L2 cells | This compound + BQ-788 (combination) | Significant suppression | nih.govphysiology.org |

| Hypertensive L2 cells | This compound alone or BQ-788 alone | No significant suppression | nih.govphysiology.org |

In Vivo Pharmacological and Physiological Studies with Bq 610

Cardiovascular System Hemodynamics

Blood Pressure Regulation

Studies in animal models have explored the role of BQ-610 in modulating blood pressure. In normotensive rats, acute administration of this compound has been reported to cause a slight decrease in mean aortic pressure. uni-freiburg.de Another study in open-chest rats indicated that acute blockade of ETA receptors by this compound had no immediate effect on blood pressure but led to vasodilation, characterized by a reduction in total peripheral resistance. uni-freiburg.debio-fount.com This vasodilation was associated with a subsequent increase in cardiac output. uni-freiburg.debio-fount.com

In contrast, investigations in deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats demonstrated that this compound dose-dependently reduced systolic blood pressure. nih.gov However, this effect was not observed in normotensive animals, suggesting that brain ETA receptors may play a significant role in chronic blood pressure elevation in hypertensive states but not in the physiological control of blood pressure in normotensive conditions. nih.gov

Cardiac Chronotropic Effects

The influence of this compound on heart rate (chronotropic effects) has also been examined. Research in rats indicated that this compound itself did not influence heart rate. uni-freiburg.debio-fount.com However, in the presence of endothelin-1 (B181129), this compound administration resulted in an increase in heart rate after the termination of infusion, suggesting a potential unmasking of endothelin B (ETB) receptor-mediated chronotropic effects when ETA receptors are blocked. uni-freiburg.de

Organ-Specific Circulatory and Metabolic Effects

Regulation of Postnatal Intestinal Circulation and Oxygen Uptake

The effects of this compound on the postnatal intestinal circulation and oxygen uptake have been studied in swine. Under normal hemodynamic conditions in vascularly isolated in vivo gut loops, selective blockade of ETA receptors with this compound did not significantly affect gut vascular resistance or oxygen uptake in either 3-day-old or 35-day-old animals. citeab.comnih.gov

However, in in vitro studies using isolated gut loops, this compound demonstrated age-dependent effects. In 3-day-old animals, this compound significantly increased vasoconstriction when perfusion pressure was reduced below baseline, indicating an impairment of the autoregulatory response to reduced perfusion pressure. citeab.comnih.gov Furthermore, blockade of endogenous ET-1 activity with this compound in 3-day-old animals significantly enhanced the capillary filtration coefficient and increased the oxygen extraction ratio. citeab.comnih.gov These findings suggest that ET-1 exerts an age-dependent effect on intestinal hemodynamics in the postnatal period, with a more pronounced impact in younger intestine, and ETA receptor blockade can influence oxygen transport under certain conditions. citeab.comnih.gov

Cerebral Vascular Responses to Endothelin (e.g., Vasospasm)

This compound has been investigated for its effects on cerebral vascular responses, particularly in the context of cerebral vasospasm following subarachnoid hemorrhage (SAH). In experimental models of SAH in rabbits, endothelin is known to play a significant role in the development of cerebral vasospasm. nih.gov

Studies have shown that intracisternal administration of the ETA receptor antagonist this compound had a therapeutic effect in reducing experimentally performed cerebral vasospasm. nih.gov Morphometric analysis of the basilar artery diameter in rabbits with SAH showed a significant reduction in constriction in the group treated with this compound compared to the untreated SAH group. nih.gov

The following table illustrates the effect of this compound on basilar artery constriction in an experimental SAH model:

| Group | Condition | Basilar Artery Constriction Compared to Control |

| Group A (Control) | No SAH | 0% (Baseline) |

| Group B (SAH Untreated) | Experimental SAH | 62% |

| Group C (SAH + this compound) | Experimental SAH + Intracisternal this compound | 25% |

*Data derived from experimental studies in rabbits. nih.gov

Histopathological examination of the basilar artery wall further supported the therapeutic effect of this compound in mitigating vasospasm development. nih.gov

Endocrine and Reproductive System Modulation

Delay of Luteolysis and Effects on Progesterone (B1679170) Levels in Ruminants

Research in ruminants, such as sheep and dairy heifers, has explored the impact of this compound on luteolysis and progesterone levels. Endothelin-1 is produced by luteal cells in several mammalian species and is involved in the regression of the corpus luteum (CL) in ruminants by binding to ETA receptors.

In dairy heifers, intrauterine infusion of this compound has been shown to delay spontaneous luteolysis, evidenced by an extended elevation of plasma progesterone concentration. Heifers treated with this compound maintained markedly higher levels of plasma progesterone compared to saline controls, particularly during the infusion period. This effect was also observed on day 21 of the estrous cycle, with this compound treated heifers having higher progesterone levels.

Studies in sheep have similarly indicated that chronic delivery of this compound into the CL can block luteolysis and lengthen the estrous cycle in some animals. Furthermore, in vitro studies have confirmed that this compound can completely block the inhibitory effects of ET-1 on both basal and LH-stimulated progesterone production by luteal cells. These findings support the theory that ET-1 regulates luteal function in ruminants and that ETA receptor antagonism by this compound can delay functional luteolysis and maintain progesterone synthesis.

Nervous System Interactions

Studies involving the administration of this compound to the brain have demonstrated its influence on neuronal activity and receptor function within the nervous system. These interactions are particularly relevant in understanding the central mechanisms underlying various physiological processes.

Influence on Olfactory Bulb Catecholaminergic Activity

Investigations in animal models, such as DOCA-salt hypertensive rats, have explored the impact of this compound on catecholaminergic activity within the olfactory bulb. The olfactory bulb is a brain structure increasingly recognized for its role in modulating cardiovascular function. unlp.edu.arnih.govmdpi.comconicet.gov.ar

Chronic treatment of hypertensive rats with this compound, an ETA antagonist, has been shown to reduce tyrosine hydroxylase (TH) activity in the right hemisphere of the olfactory bulb, without affecting the left side. unlp.edu.armdpi.comresearchgate.net Tyrosine hydroxylase is the rate-limiting enzyme in catecholamine biosynthesis, and changes in its activity reflect alterations in catecholaminergic neurotransmission. nih.govconicet.gov.ar

Acute administration of this compound into the brain has also been observed to decrease the expression, phosphorylation, and activity of TH in the olfactory bulb of hypertensive animals. nih.govconicet.gov.arsemanticscholar.org These findings suggest that brain ETA receptors play a significant role in the increased catecholaminergic activity observed in the olfactory bulb during salt-dependent hypertension. nih.govmdpi.comconicet.gov.arsemanticscholar.org The modulation of TH activity by this compound indicates an interaction between the endothelinergic and catecholaminergic systems in this brain region, contributing to the understanding of central blood pressure regulation in hypertensive states. nih.govmdpi.comconicet.gov.ar

Effects on Brain Endothelin Receptor Activity

This compound exerts its effects by selectively blocking endothelin A (ETA) receptors. scbt.com Studies have utilized this compound to delineate the roles of ETA receptors in various brain regions and their downstream effects.

In the context of the olfactory bulb, this compound's ability to prevent the increase in TH activity and expression in hypertensive rats highlights the involvement of ETA receptors in regulating catecholaminergic tone in this area. nih.govmdpi.comconicet.gov.arsemanticscholar.org The observed changes in TH expression, including mRNA and protein levels, following this compound administration further support the influence of ETA receptor activation on catecholamine synthesis pathways. nih.govmdpi.comconicet.gov.ar

Role of Bq 610 in Pathophysiological Models and Disease Research

Respiratory Pathologies

Endothelin-1 (B181129) Induced Airway and Parenchymal Constriction Models

Endothelin-1 (ET-1) is known to cause constriction in both the airways and parenchyma of the lung. Studies in guinea-pigs have investigated the involvement of ETA and ETB receptors in these responses using low-frequency pulmonary impedance measurements. ersnet.orgersnet.orgnih.gov

In these models, ET-1 administration led to significant dose-related increases in airway resistance (Raw), tissue damping (G), tissue elastance (H), and hysteresivity (η). ersnet.orgersnet.orgnih.gov Pretreatment with a lower dose of BQ-610 (20 nmol·kg⁻¹) resulted in a significantly decreased elevation only in H after a lower dose of ET-1. ersnet.orgersnet.orgnih.gov However, pretreatment with a higher dose of this compound (80 nmol·kg⁻¹) significantly reduced the changes in all measured parameters (Raw, G, H, and η) induced by ET-1. ersnet.orgersnet.orgnih.gov This suggests that while ET-1 induces both airway and parenchymal constriction, both ETA and ETB receptors are involved, and a higher concentration of the ETA antagonist this compound may also exert effects on ETB receptors or that there is an interaction between receptor subtypes. ersnet.orgersnet.org

Data from guinea-pig studies on the effect of this compound on ET-1 induced pulmonary constriction:

| Pretreatment (nmol·kg⁻¹) | ET-1 Dose (nmol·kg⁻¹) | Effect on Raw | Effect on G | Effect on H | Effect on η |

| 20 this compound | 0.05 | No effect | No effect | Decreased | No effect |

| 80 this compound | 0.05 | Decreased | Decreased | Decreased | Decreased |

| 80 this compound | 0.2 | Decreased | Decreased | Decreased | Decreased |

| 20 IRL 1038 (ETB antagonist) | ET-1 doses | Decreased | Reduced | Reduced | Reduced |

| 20 ETR-P1/fl (ETA antagonist) | ET-1 doses | Decreased | Reduced | Reduced | Reduced |

These findings indicate that ET-1 induces receptor-sensitive parenchymal reactions distinct from airway responses and that both ETA and ETB receptors contribute to ET-1 induced constriction in both compartments. ersnet.orgersnet.org

Cigarette Smoke-Induced Cell Proliferation in Lung Tissue Models

Cigarette smoke exposure has been shown to induce cell proliferation in the airways and pulmonary arterial vessels. Studies in rats have investigated the role of endothelin, specifically through ETA receptors, in this process using this compound. physiology.orgnih.govresearchgate.net

In Sprague-Dawley rats exposed to cigarette smoke, significant cell proliferation was observed in the airway epithelium and wall, the peribronchiolar arterial endothelial compartment, and both the endothelial and wall compartments of the perialveolar ductular arteries. physiology.orgnih.gov Pretreatment with this compound reduced this smoke-induced cell proliferation. physiology.orgnih.gov Specifically, this compound reduced proliferation in the peribronchiolar arterial endothelium and the perialveolar ductular arterial wall to control levels. physiology.orgnih.gov It also reduced, though did not completely abolish, proliferation in the airway epithelial, airway wall, and perialveolar ductular arterial endothelial compartments. physiology.orgnih.gov

These results suggest that cigarette smoke-induced cell proliferation in the airways and pulmonary arterial vessels is at least partially mediated by the stimulation of ETA receptors. physiology.orgnih.govscispace.com

Cardiovascular Disease Models

Hypertension Research (e.g., D2 Knockout Mice, DOCA-Salt Hypertensive Rats)

This compound has been used in hypertension research to explore the involvement of ETA receptors in different experimental models.

In dopamine (B1211576) receptor type-2 (D2) knockout mice, which exhibit hypertension, the effects of ETA and ETB antagonists on blood pressure were examined. ahajournals.orgahajournals.orgjneurosci.org In these mice, the ETA antagonist this compound had minimal effects on blood pressure in both D2 knockout mice and wild-type controls. ahajournals.orgahajournals.orgjneurosci.org This suggests that ETA receptors may not play a primary role in maintaining elevated blood pressure in this specific hypertension model. ahajournals.orgahajournals.org

In deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, central endothelin systems are implicated in the development of hypertension. mdpi.comnih.gov Studies have evaluated the effect of central blockade of ETA receptors by this compound on blood pressure and catecholaminergic activity in the olfactory bulb. mdpi.comnih.govnih.gov In DOCA-salt hypertensive rats, ETA blockade by this compound dose-dependently reduced systolic blood pressure. mdpi.comnih.gov This effect was observed in hypertensive rats but not in normotensive animals, indicating that brain ETA receptors contribute significantly to chronic blood pressure elevation in this model. mdpi.comnih.gov this compound also prevented the increase in tyrosine hydroxylase (TH) activity and expression in the right olfactory bulb of hypertensive animals. mdpi.comnih.govnih.gov

Data from DOCA-Salt Hypertensive Rats treated with this compound:

| Treatment (Central Administration) | Systolic Blood Pressure | Heart Rate | TH Activity (Right OB) | TH Expression (Right OB) |

| Normotensive + this compound | No significant change | No change | No change | No change |

| DOCA-Salt + Vehicle | Increased | No change | Enhanced | Increased |

| DOCA-Salt + this compound (lower dose) | Dose-dependently reduced | No change | Prevented increase | Prevented increase |

| DOCA-Salt + this compound (higher dose) | Dose-dependently reduced | No change | Prevented increase | Prevented increase |

These findings support the role of brain ETA receptors in the elevated blood pressure and altered catecholaminergic activity observed in DOCA-salt hypertension. mdpi.comnih.govnih.gov

Cerebral Vasospasm Following Subarachnoid Hemorrhage

Endothelin, a potent vasoconstrictor, is known to increase following subarachnoid hemorrhage (SAH) and contribute to the development of cerebral vasospasm. nih.govnih.govactaneurologica.be The role of ETA receptors in SAH-induced cerebral vasospasm has been investigated using this compound in experimental models.

In a rabbit model of SAH, intracisternal administration of this compound, a selective ETA receptor antagonist, demonstrated a therapeutic effect in reducing cerebral vasospasm. nih.govnih.gov Morphometric analysis of the basilar artery showed that in the SAH group without treatment, the basilar artery lumen was significantly constricted compared to the control group. nih.gov In the group treated with intracisternal this compound, the constriction was significantly less severe compared to the untreated SAH group, with the lumen diameter being closer to that of the control group. nih.gov

These results suggest that ETA receptor activation plays a significant role in the cerebral vasospasm that occurs after SAH and that blockade of these receptors by this compound can mitigate this effect. nih.govnih.gov Studies also suggest that both ETA and ETB receptors are involved in SAH-induced vasospasm in rabbits. nih.govcapes.gov.br

Myocardial Ischemia Models

The endothelin system has been implicated in myocardial ischemia-reperfusion injury. Studies have explored the effects of endothelin receptor antagonists, including those selective for ETA receptors like this compound, in experimental models of myocardial ischemia.

In an isolated constant flow perfused rat heart model subjected to ischemia and reperfusion, continuous infusion of this compound had no effect on baseline perfusion or vessel size. nih.gov However, when ET-1 was applied superimposed on this compound infusion, this compound antagonized the effect of ET-1 on both perfusion and vessel size. nih.gov This indicates that this compound can block the vasoconstrictive effects of exogenous ET-1 in the coronary microcirculation in this model.

Further research in a rat heart transplantation model of ischemia/reperfusion injury investigated the effects of selective ETA (BQ123) and ETB (BQ788) antagonists. oup.comcapes.gov.br While this study primarily focused on BQ123 and BQ788, it referenced findings where treatment with the ET-A receptor antagonist BQ610 showed a more pronounced mechanical and metabolic effect following ischemia. oup.com The study with BQ123 and BQ788 demonstrated that both selective ETA and ETB antagonists improved myocardial and endothelial functional recovery during early reperfusion. oup.comcapes.gov.br

These findings collectively suggest that ETA receptor activation contributes to the pathophysiology of myocardial ischemia and reperfusion injury and that ETA receptor blockade by compounds like this compound can have protective effects by counteracting the vasoconstrictive actions of endothelin.

This compound is a chemical compound that has been investigated for its role in various pathophysiological models and disease research, primarily acting as a selective endothelin A (ETA) receptor antagonist. Its effects have been studied in the context of carotid body hypersensitivity to hypoxia, inflammatory and immune disorders, ocular pathophysiology, and wound healing mechanisms.

Wound Healing and Tissue Repair Mechanisms this compound has been studied for its effects on tissue repair processes, particularly in mucosal tissues.

Oral Mucosal Ulcer Healing In an animal model of buccal mucosal ulcer healing in rats, the administration of the selective ETA receptor antagonist this compound was found to significantly impact the healing process.jpp.krakow.plnih.govAdministration of this compound, commenced on the day of ulcer onset, led to a reduction in the mucosal level of leptin and a marked decline (46.8%) in the rate of ulcer healing.jpp.krakow.plnih.govThis effect was concentration-dependent, with a reduction of up to 54.2% in mucosal leptin levels at 20 mg/kg this compound, accompanied by the decrease in healing rate.jpp.krakow.plIn contrast, administration of the selective ETB receptor antagonist BQ-788 resulted in only negligible changes in mucosal leptin levels and the rate of ulcer healing.jpp.krakow.plnih.govThese findings suggest that ET-1's effect on leptin production, which is associated with oral mucosal ulcer healing, is a consequence of ETA receptor activation.nih.gov

Data Tables:

Table 1: Effect of this compound on Hypoxic Sensory Response (HSR) in CIH-Exposed Neonatal Rat Carotid Bodies

| This compound Concentration | Effect on IH-induced Augmentation of HSR | Maximal Effect |

| 30 nM | Prevented (dose-dependent) | |

| 100 nM | Prevented (dose-dependent) | |

| 300 nM | Prevented (dose-dependent) | |

| 1 µM | Prevented (dose-dependent) | Yes |

| 3 µM | No further attenuation compared to 1 µM |

*Data derived from preliminary studies mentioned in Source nih.gov.

Table 2: Effect of this compound on ET-1-Induced Proliferation and Calcium Response in Human Optic Nerve Head Astrocytes (hONAs)

| Treatment | ET-1 Induced Cell Proliferation | ET-1 Induced Intracellular Calcium Elevation |

| ET-1 alone | Increased | Increased |

| ET-1 + this compound | Completely Blocked | Completely Blocked |

*Data derived from Sources arvojournals.orgnih.gov.

Table 3: Effect of this compound on Mucosal Leptin Level and Oral Mucosal Ulcer Healing Rate in Rats

| Treatment | Mucosal Leptin Level | Rate of Ulcer Healing |

| Control | Baseline | Baseline |

| This compound | Reduced | Declined (46.8%) |

| BQ-788 | Negligible change | Negligible change |

Metabolic Dysfunction

Metabolic dysfunction is a complex state associated with disorders such as insulin (B600854) resistance, type 2 diabetes, and obesity researchoutreach.orgswissre.comnih.govnih.govresearchgate.nete-dmj.org. Studies employing this compound have explored the involvement of the endothelin system in these conditions.

Insulin Resistance and Adipocyte Physiology

Research using this compound has investigated the link between the endothelin system, insulin resistance, and the function of adipocytes. Endothelin-1 (ET-1), the primary ligand for ETA receptors, has been shown to influence glucose metabolism and adipocyte function researchgate.netphysiology.orgphysiology.org.

Studies in rat models of insulin resistance have utilized this compound to elucidate the role of ET-1 acting via ETA receptors. In one study involving chronic insulin infusion in rats, this compound treatment did not prevent the development of insulin resistance, although it did affect hypertension induced by the insulin infusion nih.govphysiology.org. This suggests that while the endothelin system is involved in the cardiovascular effects of hyperinsulinemia, the ETA receptor, as targeted by this compound in this model, may not be the primary mediator of insulin resistance itself in this specific context nih.govphysiology.org.

However, other research indicates a more direct role for ET-1 and ETA receptors in insulin resistance at the tissue level. In studies using isolated small mesenteric arteries from insulin-resistant rats, the impaired vasodilation response to insulin was normalized in the presence of this compound ahajournals.org. This finding suggests that enhanced activity of the ETA receptor contributes to the impaired vascular response to insulin observed in insulin resistance ahajournals.org.

Further investigations have focused on the direct effects of ET-1 on adipocytes and the role of ETA receptors, as examined with this compound. In mature 3T3-L1 adipocytes, ET-1 has been shown to induce lipolysis, characterized by increased glycerol (B35011) release researchgate.netphysiology.orgphysiology.org. This effect was prevented by treatment with this compound, but not with an ETB receptor antagonist (BQ-788), indicating that ET-1-induced lipolysis in these cells is mediated through the ETA receptor researchgate.netphysiology.orgphysiology.org. The mechanism involves the activation of the extracellular signal-regulated kinase (ERK) pathway physiology.orgphysiology.org.

Moreover, ET-1 has been found to affect adiponectin expression and secretion in 3T3-L1 adipocytes nih.govoup.com. Adiponectin is an adipokine known for its insulin-sensitizing effects nih.govoup.com. ET-1 treatment led to a decrease in adiponectin expression, an effect inhibited by this compound, demonstrating ETA receptor mediation nih.govoup.com. Interestingly, acute ET-1 treatment also stimulated adiponectin secretion, and this effect was also inhibited by this compound, suggesting a distinct ETA receptor-mediated pathway for secretion involving the inositol-1,4,5-triphosphate pathway nih.govoup.com.

In isolated skeletal muscle strips, ET-1 pretreatment decreased insulin-stimulated glucose transport, and this effect was blocked by this compound, indicating an ETA receptor-mediated induction of insulin resistance in skeletal muscle in this in vitro setting diabetesjournals.org. Chronic in vivo administration of ET-1 in rats also led to whole-body insulin resistance, with decreased skeletal muscle glucose transport and impaired insulin signaling, suggesting that elevated ET-1 levels may contribute to insulin resistance in certain pathophysiological states diabetesjournals.org.

These findings collectively highlight the involvement of the endothelin system, particularly through the ETA receptor, in modulating insulin sensitivity and adipocyte function, as revealed through studies utilizing the selective antagonist this compound.

Data Tables

Based on the search results, specific quantitative data that could be presented in a structured table format include the effects of this compound on glycerol release in 3T3-L1 adipocytes treated with ET-1.

| Treatment Group (3T3-L1 Adipocytes) | Glycerol Release (Arbitrary Units) | Inhibition by this compound | Reference |

| Control | Basal Level | N/A | physiology.orgphysiology.org |

| ET-1 (10 nM) | Increased significantly compared to control | Yes (complete prevention) | physiology.orgphysiology.org |

| ET-1 (10 nM) + this compound (10 µM) | Similar to basal level | Yes | physiology.orgphysiology.org |

| ET-1 (10 nM) + BQ-788 (10 µM) | Increased significantly compared to control | No | physiology.orgphysiology.org |

Another potential data point for a table relates to the effect of this compound on insulin-induced vasodilation in insulin-resistant arteries.

| Artery Type | Treatment | Insulin-Induced Vasodilation Response | Inhibition by this compound | Reference |

| Control Arteries | Insulin | Concentration-dependent vasodilation | No | ahajournals.org |

| Insulin-Resistant Arteries | Insulin | Absent | N/A | ahajournals.org |

| Insulin-Resistant Arteries | Insulin + this compound (100 nmol/L) | Normalized vasodilation | N/A | ahajournals.org |

Comparative Pharmacological Analyses and Synergy Studies Involving Bq 610

Comparison with Other ETA Receptor Antagonists (e.g., BQ-123, ETR-P1/fl)

BQ-610 has been compared with other ETA receptor antagonists, such as BQ-123 and ETR-P1/fl, to understand their relative potencies and effects in different experimental settings. Studies have indicated that this compound can be significantly more potent than BQ-123 in certain contexts. For instance, in studies investigating circulatory changes during hypodynamic sepsis in rats, this compound was found to be approximately 30 times more potent than BQ-123, a widely used ETA receptor antagonist. u-szeged.hu

Both this compound and ETR-P1/fl, another ETA receptor antagonist, have been shown to effectively antagonize the in vivo effects of ET-1 mediated by ETA receptors. ersnet.orgersnet.org ETR-P1/fl is a novel antisense-homology box-derived peptide that binds to distinct regions of the ETA receptor. u-szeged.hu In guinea-pigs, both ETR-P1/fl and a higher dose of this compound significantly decreased the elevation in airway resistance (Raw) and parenchymal elastance (H) induced by ET-1, indicating the involvement of ETA receptors in these responses. ersnet.orgersnet.org

While both this compound and BQ-123 are selective ETA antagonists, their effectiveness can vary depending on the specific tissue or condition studied. For example, in isolated perfused rat lungs, both this compound and BQ-123 prevented ET-1-induced vasoconstriction, which is primarily mediated by ETA receptors. nih.gov However, in some studies, BQ-123 did not significantly affect ET-1-induced increases in tissue resistance and lung elastance, whereas BQ-788 (an ETB antagonist) did, suggesting potential differences in their actions or the involvement of both receptor subtypes. ersnet.org

Comparison with ETB Receptor Antagonists (e.g., BQ-788, IRL 1038)

Comparisons between this compound (ETA antagonist) and selective ETB receptor antagonists like BQ-788 and IRL 1038 have been crucial in elucidating the distinct roles of ETA and ETB receptors in various biological responses.

In studies on ET-1-induced mitogenesis in cultured ovine airway smooth muscle cells, both this compound and BQ-788 inhibited proliferation in a concentration-dependent manner. BQ-788 demonstrated more potent antagonism (IC50 = 3.5 nM) compared to this compound (IC50 = 20 nM), suggesting that both ETA and ETB receptor subtypes are utilized in this process. nih.gov

In guinea-pig airways, while this compound and ETR-P1/fl (ETA antagonists) and IRL 1038 (ETB antagonist) all significantly decreased the ET-1-induced elevation in Raw, indicating involvement of both receptor types, studies in isolated guinea-pig bronchi suggested that bronchoconstriction is largely mediated via ETB receptor stimulation. ersnet.orgersnet.org

Studies in mesenteric arteries and veins of mice have shown differential effects. This compound completely inhibited responses to ET-1 in mesenteric arteries, while BQ-788 did not affect arterial responses. In mesenteric veins, this compound partially inhibited responses to ET-1, whereas BQ-788 had no effect, suggesting a possible functional interaction between ETA and ETB receptors in veins. nih.gov

In the context of ET-1-mediated inhibition of thick ascending limb chloride flux, ETB receptor antagonism with BQ-788 prevented the inhibitory effects, while ETA receptor antagonism with this compound did not, supporting the hypothesis that ETB receptor activation alone is sufficient to mediate this effect. physiology.org

Research on optic nerve head astrocytes (ONHAs) revealed that both ETA and ETB receptor antagonism blunted ET-1-induced proliferation of wild-type ONHAs. However, ET-1-induced intracellular calcium ([Ca2+]i) increases were blocked by this compound but not by BQ-788, indicating that ETA, but not ETB, is required for ET-1-induced [Ca2+]i elevation in these cells. arvojournals.org

In centrally mediated effects of ET-1 on bile secretion in rats, both the choleretic and cholestatic effects were abolished by central administration of this compound but not by BQ-788, suggesting mediation primarily through ETA receptors in this context. conicet.gov.ar

Comparison with Mixed ETA/ETB Receptor Antagonists (e.g., Bosentan)

Mixed ETA/ETB receptor antagonists like Bosentan (B193191) block both receptor subtypes. Comparisons with this compound highlight the specific contributions of ETA receptor blockade versus combined blockade.